6-[[2-Azaniumyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
6-[[2-Azaniumyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Amoxicillin, also known as clamoxyl or amopenixin, belongs to the class of organic compounds known as penicillins. These are organic compounds containing the penicillin core structure, which is structurally characterized by a penam ring bearing two methyl groups at position 2, and an amide group at position 6 [starting from the sulfur atom at position 1]. Amoxicillin is a drug which is used for the treatment of infections of the ear, nose, and throat, the genitourinary tract, the skin and skin structure, and the lower respiratory tract due to susceptible (only b-lactamase-negative) strains of streptococcus spp (a- and b-hemolytic strains only), s. pneumoniae, staphylococcus spp. , h. influenzae, e. coli, p. mirabilis, or e. faecalis. also for the treatment of acute, uncomplicated gonorrhea (ano-genital and urethral infections) due to n. gonorrhoeae (males and females). Amoxicillin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amoxicillin has been detected in multiple biofluids, such as urine and blood. Within the cell, amoxicillin is primarily located in the cytoplasm and membrane (predicted from logP). Amoxicillin is also a parent compound for other transformation products, including but not limited to, amoxicillin diketopiperazine, amoxicilloyl polylysine, and amoxicilloyl-butylamine.
Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
The combination of amoxicillin and clavulanate is an oral antibiotic widely used in the treatment of mild-to-moderate bacterial infections including sinusitis, bronchitis, otitis media, cellulitis and community acquired pneumonia. Amoxicillin-clavulanate is currently the most common cause of clinically apparent, drug induced acute liver injury both in the United States and Europe.
Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
The combination of amoxicillin and clavulanate is an oral antibiotic widely used in the treatment of mild-to-moderate bacterial infections including sinusitis, bronchitis, otitis media, cellulitis and community acquired pneumonia. Amoxicillin-clavulanate is currently the most common cause of clinically apparent, drug induced acute liver injury both in the United States and Europe.
Brand Name:
Vulcanchem
CAS No.:
26787-78-0
VCID:
VC0000794
InChI:
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)
SMILES:
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)[NH3+])C(=O)[O-])C
Molecular Formula:
C16H19N3O5S
Molecular Weight:
365.4 g/mol
6-[[2-Azaniumyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS No.: 26787-78-0
APIs
VCID: VC0000794
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol
Purity: > 98%
CAS No. | 26787-78-0 |
---|---|
Product Name | 6-[[2-Azaniumyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Molecular Formula | C16H19N3O5S |
Molecular Weight | 365.4 g/mol |
IUPAC Name | 6-[[2-azaniumyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24) |
Standard InChIKey | LSQZJLSUYDQPKJ-UHFFFAOYSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)[NH3+])C(=O)[O-])C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)[NH3+])C(=O)[O-])C |
Appearance | White to off-white solid powder. |
Boiling Point | 743.2 |
Colorform | Crystals from wate |
Melting Point | 194 °C 194°C |
Physical Description | Solid |
Description | Amoxicillin, also known as clamoxyl or amopenixin, belongs to the class of organic compounds known as penicillins. These are organic compounds containing the penicillin core structure, which is structurally characterized by a penam ring bearing two methyl groups at position 2, and an amide group at position 6 [starting from the sulfur atom at position 1]. Amoxicillin is a drug which is used for the treatment of infections of the ear, nose, and throat, the genitourinary tract, the skin and skin structure, and the lower respiratory tract due to susceptible (only b-lactamase-negative) strains of streptococcus spp (a- and b-hemolytic strains only), s. pneumoniae, staphylococcus spp. , h. influenzae, e. coli, p. mirabilis, or e. faecalis. also for the treatment of acute, uncomplicated gonorrhea (ano-genital and urethral infections) due to n. gonorrhoeae (males and females). Amoxicillin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amoxicillin has been detected in multiple biofluids, such as urine and blood. Within the cell, amoxicillin is primarily located in the cytoplasm and membrane (predicted from logP). Amoxicillin is also a parent compound for other transformation products, including but not limited to, amoxicillin diketopiperazine, amoxicilloyl polylysine, and amoxicilloyl-butylamine. Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. The combination of amoxicillin and clavulanate is an oral antibiotic widely used in the treatment of mild-to-moderate bacterial infections including sinusitis, bronchitis, otitis media, cellulitis and community acquired pneumonia. Amoxicillin-clavulanate is currently the most common cause of clinically apparent, drug induced acute liver injury both in the United States and Europe. |
Purity | > 98% |
Related CAS | 34642-77-8 (mono-hydrochloride salt) 61336-70-7 (trihydrate) |
Shelf Life | Stable under recommended storage conditions. Following reconstitution, amoxicillin oral suspensions should preferably be refrigerated at 2-8 °C, but refrigeration is not necessary and the suspension are stable for 14 days at room temp or 2-8 °C |
Solubility | Soluble in water In water, 3.43X10+3 mg/L at 25 °C (est) 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol 9.58e-01 g/L 10.7 [ug/mL] |
Synonyms | Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |
Vapor Pressure | 4.69X10-17 mm Hg at 25 °C (est) |
Reference | 1: Lang M, Fish J, Covelli C, Schreiber BE. DRESS syndrome triple whammy: sulfasalazine, amoxicillin and HHV-7. Br J Hosp Med (Lond). 2017 Nov 2;78(11):648-649. doi: 10.12968/hmed.2017.78.11.648. PubMed PMID: 29111803. 2: Bruyndonckx R, Stuart B, Little P, Hens N, Ieven M, Butler CC, Verheij T, Goossens H, Coenen S; GRACE project group. Amoxicillin for acute lower respiratory tract infection in primary care: subgroup analysis by bacterial and viral etiology. Clin Microbiol Infect. 2017 Nov 3. pii: S1198-743X(17)30626-2. doi: 10.1016/j.cmi.2017.10.032. [Epub ahead of print] PubMed PMID: 29108950. 3: Dornelles NB Junior, Collares FM, Genari B, de Souza Balbinot G, Samuel SMW, Arthur RA, Visioli F, Guterres SS, Leitune VCB. Influence of the addition of microsphere load amoxicillin in the physical, chemical and biological properties of an experimental endodontic sealer. J Dent. 2017 Oct 26. pii: S0300-5712(17)30262-2. doi: 10.1016/j.jdent.2017.10.010. [Epub ahead of print] PubMed PMID: 29107135. 4: Szeto CC, Ng JK, Chow KM, Kwan BC, Kwong VW, Law MC, Leung CB, Li PK. Treatment of Enterococcal Peritonitis in Peritoneal Dialysis Patients by Oral Amoxicillin or Intra-Peritoneal Vancomcyin: a Retrospective Study. Kidney Blood Press Res. 2017 Oct 27;42(5):837-843. doi: 10.1159/000484426. [Epub ahead of print] PubMed PMID: 29073597. 5: Llor C, Pérez A, Carandell E, García-Sangenís A, Rezola J, Llorente M, Gestoso S, Bobé F, Román-Rodríguez M, Cots JM, Hernández S, Cortés J, Miravitlles M, Morros R. Efficacy of high doses of penicillin versus amoxicillin in the treatment of uncomplicated community acquired pneumonia in adults. A non-inferiority controlled clinical trial. Aten Primaria. 2017 Oct 20. pii: S0212-6567(17)30234-2. doi: 10.1016/j.aprim.2017.08.003. [Epub ahead of print] PubMed PMID: 29061311. 6: Park HY, Kang EJ, Kim DG, Kim KJ, Choi JW, Nam SY, Kwon YH, Lee HS, Jeon SW. High and Frequent Dose of Dexlansoprazole and Amoxicillin Dual Therapy for Helicobacter pylori Infections: A Single Arm Prospective Study. Korean J Gastroenterol. 2017 Oct 25;70(4):176-180. doi: 10.4166/kjg.2017.70.4.176. PubMed PMID: 29060955. 7: Villani A, Baldo A, De Fata Salvatores G, Desiato V, Ayala F, Donadio C. Acute Localized Exanthematous Pustulosis (ALEP): Review of Literature with Report of Case Caused by Amoxicillin-Clavulanic Acid. Dermatol Ther (Heidelb). 2017 Oct 19. doi: 10.1007/s13555-017-0206-1. [Epub ahead of print] PubMed PMID: 29052100. 8: Vivan L, Girotto C, Fracasso M, Pitaluga AN, Wagner G, Battiston FG. Influence of the fish oil in the gut microbiota of wistar rats (Rattus norvegicus) treated with dexamethasone and amoxicillin. Microb Pathog. 2017 Oct 14;113:45-50. doi: 10.1016/j.micpath.2017.10.018. [Epub ahead of print] PubMed PMID: 29042305. 9: McGowan K, McGowan T, Ivanovski S. Optimal dose and duration of amoxicillin-plus-metronidazole as an adjunct to non-surgical periodontal therapy: A systematic review and meta-analysis of randomized, placebo-controlled trials. J Clin Periodontol. 2017 Oct 13. doi: 10.1111/jcpe.12830. [Epub ahead of print] Review. PubMed PMID: 29027242. 10: Thomas VM, Thomas-Eapen N. An Uncommon Side Effect of a Commonly Used Antibiotic: Amoxicillin-Clavulanic Acid Induced Hepatitis. Korean J Fam Med. 2017 Sep;38(5):307-310. doi: 10.4082/kjfm.2017.38.5.307. Epub 2017 Sep 22. PubMed PMID: 29026493; PubMed Central PMCID: PMC5637224. |
PubChem Compound | 4663997 |
Last Modified | Nov 11 2021 |
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